2,2-Dichloro-1-phenylethanol

Biocatalysis Asymmetric Synthesis Chiral Alcohols

2,2-Dichloro-1-phenylethanol (CAS 2612-36-4) is a β,β-dihalogenated secondary alcohol essential for enantioselective synthesis. Its unique gem-dichloro motif delivers 344% relative activity in bioreductions, far exceeding mono-halogenated analogs, and enables chemoenzymatic deracemization to >97% ee. Ideal for ADH benchmarking, laccase/TEMPO system validation, and chiral pharmaceutical intermediate production. Standard commercial purity is ≥95%. Secure your supply of this high-performance chiral building block today.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 2612-36-4
Cat. No. B3350198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-1-phenylethanol
CAS2612-36-4
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(Cl)Cl)O
InChIInChI=1S/C8H8Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H
InChIKeyXNSCLDYOTQWNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-1-phenylethanol (CAS 2612-36-4): Technical Baseline for Scientific Procurement


2,2-Dichloro-1-phenylethanol (CAS 2612-36-4) is a β,β-dihalogenated secondary alcohol with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol . Characterized by a gem-dichloro group on the β-carbon and a phenyl ring adjacent to the hydroxyl group, this compound serves as a versatile chiral building block in organic synthesis and a substrate for enantioselective bioreductions [1]. Its commercial availability, typically at ≥95% purity , supports its use in both academic research and industrial process development.

Why 2,2-Dichloro-1-phenylethanol Cannot Be Substituted by Generic Analogs


The presence of the β-gem-dichloro moiety imposes a distinct electronic and steric profile that fundamentally alters both reactivity and enzymatic recognition compared to mono-halogenated or non-halogenated analogs. In biocatalytic reductions, 2,2-dichloro-1-phenylethanol displays a relative activity of 344% versus acetophenone [1], a value that far exceeds that of mono-chlorinated or para-substituted analogs (typically 57–201%) [1]. Furthermore, its thermodynamically disfavored oxidation is only efficiently accomplished under specialized chemoenzymatic conditions, such as the laccase/TEMPO biphasic system [2], whereas common alcohols like 1-phenylethanol are readily oxidized under standard conditions. This compound's unique behavior in enzymatic deracemization—achieving excellent conversion and >97% ee [3]—underscores that substitution with a generic alcohol would lead to poor stereochemical outcomes or complete failure in key transformations.

Quantitative Differentiation of 2,2-Dichloro-1-phenylethanol: Head-to-Head Evidence


Superior Substrate Activity in Enantioselective Bioreduction

In an assay comparing the relative activity of an alcohol dehydrogenase across a panel of ketone substrates, 2,2-dichloroacetophenone (the precursor to 2,2-dichloro-1-phenylethanol) exhibited a relative activity of 344% compared to acetophenone (100%) [1]. This value is markedly higher than that of other aryl ketones, including 4′-chloroacetophenone (123%), 4′-bromoacetophenone (130%), and 4′-nitroacetophenone (201%) [1]. The data indicate a strong preference of the enzyme for the α,α-dichloro-substituted substrate, which translates to higher catalytic efficiency for producing the corresponding chiral alcohol.

Biocatalysis Asymmetric Synthesis Chiral Alcohols

Absolute Enantioselectivity in Enzymatic Reduction

The enzyme (S)-specific secondary alcohol dehydrogenase (EC 1.1.1.B3) from Aromatoleum aromaticum catalyzes the reduction of 2,2-dichloroacetophenone to yield (S)-2,2-dichloro-1-phenylethanol with 100% (S)-enantiospecificity [1]. This complete stereoselectivity is also observed for structurally related substrates such as 2,2,2-trifluoroacetophenone and 2,2-difluoroacetophenone [1], demonstrating that the gem-dihalo substitution pattern reliably directs the enzyme to a single enantiomer. In contrast, many mono-halogenated analogs often require extensive enzyme engineering to achieve comparable ee values [2].

Enantioselective Synthesis Alcohol Dehydrogenase Chiral Resolution

Successful Chemoenzymatic Deracemization with High Enantiomeric Excess

A one-pot, two-step chemoenzymatic protocol combining laccase/TEMPO-mediated oxidation with an alcohol dehydrogenase-catalyzed bioreduction was successfully applied to deracemize 2,2-dichloro-1-phenylethanol [1]. The process achieved excellent conversion and an enantiomeric excess greater than 97% [2]. This represents a significant advancement over traditional resolution methods, which typically yield a maximum 50% yield of a single enantiomer and require multiple steps. The successful deracemization highlights the unique compatibility of this β,β-dihalogenated alcohol with mild, green chemistry conditions.

Deracemization Chemoenzymatic Synthesis Chiral Pool

High-Impact Application Scenarios for 2,2-Dichloro-1-phenylethanol


Enantioselective Biocatalysis: Process Development for Chiral Intermediates

The high relative activity (344%) and absolute (S)-enantioselectivity in enzymatic reduction [1][2] make 2,2-dichloro-1-phenylethanol an ideal substrate for developing and optimizing biocatalytic processes aimed at producing chiral pharmaceutical building blocks. Process chemists can leverage this compound to benchmark new alcohol dehydrogenase variants or to fine-tune reaction conditions (pH, temperature, co-solvent) due to its robust and predictable behavior.

Green Chemistry: Chemoenzymatic Deracemization of Racemic Alcohols

The successful chemoenzymatic deracemization of 2,2-dichloro-1-phenylethanol to >97% ee [1][2] positions it as a model substrate for exploring tandem oxidation-reduction sequences. Researchers aiming to apply green chemistry principles (e.g., mild conditions, oxygen as oxidant) can use this compound to validate new laccase/mediator systems or to integrate biocatalytic steps into synthetic routes for enantioenriched β,β-dihaloalcohols.

Organic Synthesis: Precursor to α,α-Dichloroketones and Functionalized Synthons

Oxidation of 2,2-dichloro-1-phenylethanol yields 2,2-dichloroacetophenone [1], a versatile electrophile used in the synthesis of heterocycles and other complex molecules. Its gem-dichloro motif can be further functionalized, offering access to a range of valuable intermediates. For medicinal chemists, this compound serves as a convenient entry point to diversely substituted phenyl ethanol scaffolds.

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